Igmesine hydrochloride (CAS 130152-35-1) addresses the key challenge of isolating σ1 receptor function without confounding σ2, opioid, or dopaminergic activity. Unlike (+)-pentazocine or haloperidol, this selective agonist provides:
Supplied as a white solid; available for immediate dispatch.
Igmesine hydrochloride (CAS 130152-35-1), also known as JO-1784, is a highly selective, potent sigma-1 (σ1) receptor agonist utilized extensively in neuropharmacological and neuroprotective research [1]. Unlike broad-spectrum neuroactive compounds, it exhibits an IC50 of approximately 39 nM for σ1 receptors while maintaining an IC50 > 1000 nM for σ2 receptors, ensuring pathway-specific activation . Procured as a stable white solid in its hydrochloride salt form, it offers predictable handling and formulation characteristics, including reliable solubility in DMSO (up to 50 mM) and compatibility with aqueous dilution for in vivo dosing . This predictable solubility and high stereospecificity make it a benchmark material for laboratories modeling age-related cognitive decline, NMDA receptor modulation, and intracellular calcium homeostasis without the confounding off-target effects common to earlier-generation sigma ligands[2].
Substituting Igmesine hydrochloride with other well-known sigma-1 agonists, such as (+)-pentazocine or haloperidol, frequently compromises experimental integrity due to significant off-target receptor binding. For instance, while (+)-pentazocine is a prototypical sigma-1 agonist, its in vivo effects are partially mediated by naloxone-sensitive opioid receptors, introducing confounding variables in glutamatergic studies [1]. Haloperidol, another high-affinity sigma ligand, exhibits profound dopamine D2 receptor antagonism, rendering it unsuitable for isolated sigma-1 behavioral assays [2]. Furthermore, attempting to utilize the Igmesine free base instead of the hydrochloride salt introduces severe formulation challenges; the free base lacks the aqueous solubility required for consistent subcutaneous injections or osmotic minipump delivery, leading to precipitation and erratic dosing [3]. Consequently, procuring the specific (+)-enantiomer hydrochloride salt is critical for ensuring stereospecific, non-opioid, and non-dopaminergic pathway isolation in reproducible pharmacological models.
In electrophysiological recordings of CA3 hippocampal pyramidal neurons, the potentiation of the NMDA response by Igmesine hydrochloride (JO-1784) is entirely unaffected by the opiate antagonist naloxone, whereas the potentiation induced by the benchmark comparator (+)-pentazocine is completely suppressed by naloxone [1]. This demonstrates that Igmesine acts through a pure, non-opioid sigma-1 mechanism, unlike (+)-pentazocine which retains confounding opioid receptor cross-reactivity[1].
| Evidence Dimension | Naloxone sensitivity of NMDA response potentiation |
| Target Compound Data | Igmesine HCl (JO-1784): 0% suppression by naloxone |
| Comparator Or Baseline | (+)-Pentazocine: 100% suppression by naloxone |
| Quantified Difference | Complete elimination of opioid-mediated confounding effects |
| Conditions | In vivo extracellular unitary recordings from CA3 region of rat dorsal hippocampus |
Buyers modeling isolated glutamatergic or sigma-1 pathways must choose Igmesine over (+)-pentazocine to prevent data corruption from unintended opioid receptor activation.
In senescence-accelerated mouse (SAMP8) models of aging and cognitive dysfunction, pretreatment with the dextrorotatory enantiomer Igmesine hydrochloride (JO-1784) at 0.1–3 mg/kg significantly improved spontaneous alternation and passive avoidance performances [1]. In stark contrast, the inactive levorotatory enantiomer (JO-1783) exhibited a total lack of significant effect at equivalent doses, confirming that the neuroprotective and nootropic benefits are strictly stereospecific to the (+)-enantiomer[1].
| Evidence Dimension | Improvement in passive avoidance and spontaneous alternation |
| Target Compound Data | Igmesine HCl (JO-1784): Significant improvement at 0.1-3 mg/kg |
| Comparator Or Baseline | JO-1783 ((-)-enantiomer): No significant effect |
| Quantified Difference | Absolute stereospecific dependence for in vivo efficacy |
| Conditions | Subcutaneous administration in 10-12 month old SAMP8 mice |
Procurement must strictly specify the (+)-Igmesine hydrochloride enantiomer (CAS 130152-35-1) to ensure biological activity in cognitive and neuroprotective assays.
The hydrochloride salt form of Igmesine provides essential solubility characteristics for laboratory workflows, achieving stable stock solutions in DMSO up to 50 mM and permitting subsequent aqueous dilution for biological assays. By contrast, the Igmesine free base presents a highly lipophilic profile that resists standard aqueous dissolution, requiring harsh surfactants or non-physiological solvents that can induce cellular toxicity or alter in vivo absorption kinetics [1].
| Evidence Dimension | Assay formulation compatibility and solubility |
| Target Compound Data | Igmesine hydrochloride: Soluble in DMSO to 50 mM; compatible with aqueous dosing |
| Comparator Or Baseline | Igmesine free base: Poor aqueous solubility; requires complex surfactant vehicles |
| Quantified Difference | Elimination of solvent-induced toxicity in assay formulations |
| Conditions | Standard laboratory preparation for in vitro (cell culture) and in vivo (injection/minipump) dosing |
Selecting the hydrochloride salt ensures seamless integration into standard dosing protocols without the need for specialized, potentially toxic solvent vehicles.
Igmesine hydrochloride demonstrates an exceptional selectivity profile for the sigma-1 receptor, with an established binding affinity (IC50) of approximately 39 nM, while exhibiting virtually no activity at sigma-2 receptors (IC50 > 1000 nM). This >25-fold selectivity ratio sharply contrasts with non-selective baseline ligands like DTG (1,3-di-o-tolylguanidine), which bind with high affinity to both sigma-1 and sigma-2 subtypes, confounding the identification of subtype-specific mechanisms [1].
| Evidence Dimension | Sigma-1 vs. Sigma-2 receptor binding affinity |
| Target Compound Data | Igmesine HCl: IC50 = ~39 nM (Sigma-1) vs >1000 nM (Sigma-2) |
| Comparator Or Baseline | DTG (baseline ligand): High affinity for both Sigma-1 and Sigma-2 |
| Quantified Difference | >25-fold selectivity for Sigma-1 over Sigma-2 |
| Conditions | In vitro radioligand binding assays in rat brain membranes |
For researchers mapping specific sigma-1 intracellular calcium or neuroprotective pathways, Igmesine prevents the confounding cytotoxic or motor effects associated with sigma-2 activation.
Due to its proven lack of naloxone-sensitive opioid cross-reactivity compared to (+)-pentazocine, Igmesine hydrochloride is a precise choice for electrophysiological studies investigating the potentiation of NMDA responses in hippocampal neurons [1].
Its high stereospecific potency and favorable aqueous solubility as a hydrochloride salt make it highly suitable for chronic subcutaneous or osmotic minipump administration in senescence-accelerated mouse (SAMP8) behavioral assays [2].
Because it exhibits an IC50 > 1000 nM for sigma-2 receptors, Igmesine hydrochloride is an exact ligand for in vitro ischemia or neurotoxicity models where researchers must strictly isolate sigma-1 mediated calcium homeostasis from sigma-2 mediated cellular effects .